2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one
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Overview
Description
2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one is a versatile chemical compound known for its unique structure and diverse applications. This compound is characterized by the presence of a dichlorophenyl group and a hydroxybenzo[b]furan moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 6-hydroxybenzo[b]furan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the dichlorophenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the electron transport chain in photosynthetic organisms, thereby inhibiting their growth .
Comparison with Similar Compounds
- 2-(3,4-Dichlorophenyl)-2-methyl-1-propanamine
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Comparison: Compared to these similar compounds, 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one is unique due to its furan ring structure, which imparts distinct chemical reactivity and biological activity. Its hydroxybenzo[b]furan moiety also contributes to its ability to participate in a wider range of chemical reactions .
Properties
IUPAC Name |
(2E)-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O3/c16-11-4-1-8(5-12(11)17)6-14-15(19)10-3-2-9(18)7-13(10)20-14/h1-7,18H/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOVNTHJZSHTTR-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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